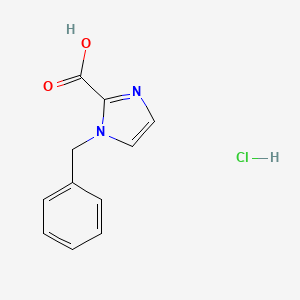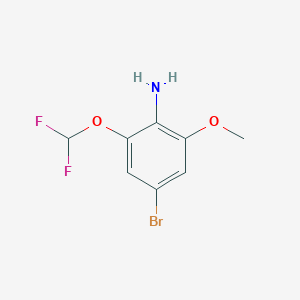
4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride is a heterocyclic compound that features a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride typically involves the nucleophilic addition of a pyrazole derivative to a butan-2-amine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine or alcohol derivative.
Wissenschaftliche Forschungsanwendungen
4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A similar compound with a methyl group instead of a butan-2-amine side chain.
4-(4-Ethylpiperazin-1-yl)butan-1-amine: Another related compound with a piperazine ring instead of a pyrazole ring.
Uniqueness
4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride is unique due to its specific combination of a pyrazole ring and a butan-2-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H15Cl2N3 |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
4-(1H-pyrazol-4-yl)butan-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6(8)2-3-7-4-9-10-5-7;;/h4-6H,2-3,8H2,1H3,(H,9,10);2*1H |
InChI-Schlüssel |
FSHXIHNEDVUJGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CNN=C1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
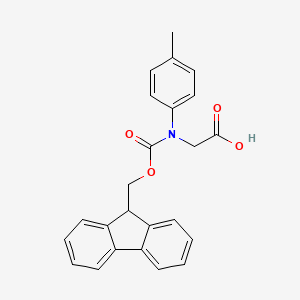
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)

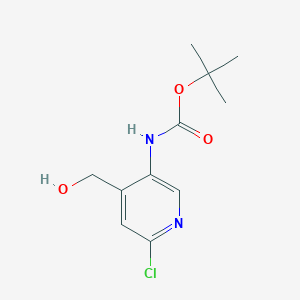

![(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)
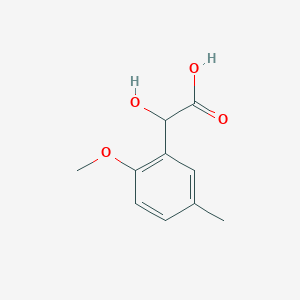
![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)
